4-Chloro-2-methylquinolin-6-ol

Description

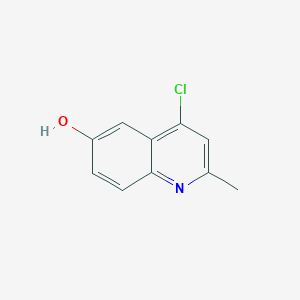

4-Chloro-2-methylquinolin-6-ol is a quinoline derivative with the molecular formula C₁₀H₈ClNO. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry . The compound is characterized by a chlorine atom at the 4th position and a methyl group at the 2nd position on the quinoline ring, along with a hydroxyl group at the 6th position.

Properties

IUPAC Name |

4-chloro-2-methylquinolin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6-4-9(11)8-5-7(13)2-3-10(8)12-6/h2-5,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTAHWNVIFOUPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methylquinolin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination steps . The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as sulfuric acid or phosphoric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylquinolin-6-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-methylquinolin-6-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Studied for its antimicrobial and antiviral properties.

Medicine: Investigated for potential use in developing new drugs for treating infections and cancer.

Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylquinolin-6-ol involves its interaction with various molecular targets and pathways. For instance, it can inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, leading to bacterial cell death . In cancer research, it may interfere with cell proliferation pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

- 6-Chloro-2-methylquinolin-4-ol

- 2-Methylquinolin-4-ol

- 4-Chloroquinolin-2-ol

Uniqueness

4-Chloro-2-methylquinolin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4-Chloro-2-methylquinolin-6-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antiviral, anticancer, and other pharmacological properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The presence of the chloro and hydroxyl groups at specific positions enhances its reactivity and biological activity.

1. Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. It acts primarily by inhibiting bacterial DNA synthesis through interactions with DNA gyrase and topoisomerase IV, leading to bacterial cell death.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | DNA gyrase inhibition |

| Staphylococcus aureus | 16 µg/mL | Topoisomerase IV inhibition |

| Candida albicans | 64 µg/mL | Disruption of cell membrane integrity |

2. Antiviral Activity

The compound has been evaluated for its antiviral properties, particularly against HIV. In vitro studies demonstrated that it can reactivate latent HIV-1 in J-Lat A2 cells, indicating its potential as a therapeutic agent in HIV treatment .

Table 2: Antiviral Efficacy Against HIV

| Compound | Concentration (µM) | GFP Production (%) |

|---|---|---|

| This compound | 10 | 57.0 ± 1.2 |

| Control (No treatment) | - | 5.0 ± 0.5 |

3. Anticancer Properties

Studies have indicated that derivatives of quinoline compounds, including this compound, possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of various signaling pathways associated with cell proliferation and survival.

Case Study: Inhibition of Cancer Cell Growth

A recent study assessed the effects of this compound on MDA-MB-231 breast cancer cells, revealing an IC50 value of approximately 15 µM after 48 hours of treatment, suggesting significant cytotoxicity against this cancer cell line .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in DNA replication and repair processes in bacteria and cancer cells.

- Receptor Interaction : It may interact with specific cellular receptors that modulate immune responses or cancer cell signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it induces oxidative stress in target cells, contributing to its cytotoxic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.